Navigating the Landscape of Fluorinated Benzothiazoles: A Technical Guide to 6-Fluorobenzo[d]thiazol-2-amine
Navigating the Landscape of Fluorinated Benzothiazoles: A Technical Guide to 6-Fluorobenzo[d]thiazol-2-amine
An important note on the subject compound: Initial searches for "6-Fluorobenzo[d]thiazol-5-amine" did not yield a specific CAS number or extensive technical data. This suggests that this particular isomer may be a novel or less-studied compound. Consequently, this guide will focus on the closely related and well-documented isomer, 6-Fluorobenzo[d]thiazol-2-amine (CAS No: 348-40-3) . This compound serves as a valuable model for researchers, scientists, and drug development professionals interested in the synthesis and application of fluorinated benzothiazole scaffolds.
Core Compound Identification and Properties
6-Fluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound that has garnered interest in medicinal chemistry due to the versatile biological activities of the benzothiazole core. The fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
| Property | Value | Reference |
| CAS Number | 348-40-3 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂S | [1][3] |
| Molecular Weight | 168.19 g/mol | [1][3] |
| Melting Point | 183-185 °C | [3] |
| Boiling Point | 312.0 ± 34.0 °C at 760 mmHg | [1] |
| Appearance | Off-white to tan crystalline powder | [4] |
| Purity | ≥ 97-99% (Commercially available) | [1][3] |
| MDL Number | MFCD00013336 | [1][3] |
Synthesis and Experimental Protocols
The synthesis of 6-fluorobenzo[d]thiazol-2-amine is a key process for its further derivatization and biological evaluation. Below is a typical experimental protocol for its preparation.
Synthesis of 6-Fluorobenzo[d]thiazol-2-amine
A common method for the synthesis of 2-aminobenzothiazoles is the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen.
Experimental Protocol:
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Reaction Setup: To a solution of p-fluoroaniline (0.2 mol) in glacial acetic acid (30 mL), add a solution of potassium thiocyanate (0.8 mol) in 95% acetic acid (50 mL).[5]
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Bromination: Cool the mixture to 0°C. A solution of bromine (7.5 mL) in glacial acetic acid (30 mL) is then added dropwise with constant stirring, ensuring the temperature is maintained between 0 and 10°C.[5]
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Reaction Progression: After the complete addition of bromine, the reaction mixture is stirred for an additional 2 hours at a temperature below room temperature, followed by 10 hours at room temperature.[5]
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Work-up and Purification: The resulting precipitate is collected, washed, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the final product.
Caption: General synthesis workflow for 6-fluorobenzo[d]thiazol-2-amine.
Biological Activity and Signaling Pathways
Derivatives of 6-fluorobenzo[d]thiazol-2-amine have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer and anti-inflammatory agents.[6][7][8]
Anticancer and Anti-inflammatory Effects
Recent studies have shown that benzothiazole derivatives can induce apoptosis (programmed cell death) in various cancer cell lines, including pancreatic, cervical, and hepatocellular carcinoma.[6][9][10] The mechanism of action often involves the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation, as well as inflammatory responses.
Two of the most prominent pathways affected by benzothiazole derivatives are the NF-κB and the AKT/ERK signaling pathways.
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NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammation and cell survival. In many cancers, the NF-κB pathway is constitutively active, leading to the expression of genes that promote cell proliferation, angiogenesis, and metastasis, while inhibiting apoptosis. Certain benzothiazole derivatives have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory and pro-survival genes like COX-2 and iNOS.[6]
Caption: Inhibition of the NF-κB signaling pathway by benzothiazole derivatives.
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AKT and ERK Pathways: The PI3K/AKT and MAPK/ERK pathways are two major signaling cascades that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of many cancers. Some novel benzothiazole compounds have been found to exert their anticancer effects by inhibiting the phosphorylation of both AKT and ERK proteins, leading to the induction of apoptosis and cell cycle arrest.[7]
Caption: Dual inhibition of AKT and ERK signaling pathways.
Experimental Protocols for Biological Evaluation
The biological activities of 6-fluorobenzo[d]thiazol-2-amine derivatives are typically assessed using a variety of in vitro assays.
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Cell Viability Assay (MTT Assay): To evaluate the cytotoxic effects of the compounds on cancer cell lines.
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Cancer cells are seeded in 96-well plates and incubated.
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The cells are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 24-72 hours).
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
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The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The results are used to determine the concentration at which the compound inhibits cell growth by 50% (GI₅₀ or IC₅₀).
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Apoptosis Assay (Flow Cytometry): To determine if the compounds induce apoptosis.
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Cells are treated with the benzothiazole derivatives.
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The cells are then harvested and stained with Annexin V and Propidium Iodide (PI).
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The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
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Western Blot Analysis: To investigate the effect of the compounds on the expression levels of specific proteins in signaling pathways (e.g., p-AKT, p-ERK, NF-κB).
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Cells are treated with the compounds, and cell lysates are prepared.
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Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is incubated with primary antibodies specific to the target proteins, followed by secondary antibodies.
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The protein bands are visualized using a chemiluminescence detection system.
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Conclusion
6-Fluorobenzo[d]thiazol-2-amine is a key building block in the development of novel therapeutic agents. Its derivatives have shown significant promise as anticancer and anti-inflammatory agents, primarily through the modulation of critical cellular signaling pathways such as NF-κB, AKT, and ERK. The experimental protocols and data presented in this guide provide a foundation for researchers and scientists to further explore the potential of this and related fluorinated benzothiazole compounds in drug discovery and development. Further research into other isomers, such as the initially queried 6-Fluorobenzo[d]thiazol-5-amine, may reveal unique biological activities and therapeutic potential.
References
- 1. CAS 348-40-3 | 6-fluorobenzo[d]thiazol-2-amine - Synblock [synblock.com]
- 2. 6-fluorobenzo[d]thiazol-2-amine;CAS No.:348-40-3 [chemshuttle.com]
- 3. 2-Amino-6-fluorobenzothiazole 99 348-40-3 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
